molecular formula C14H10F4O B14754222 4'-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1'-biphenyl

4'-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14754222
M. Wt: 270.22 g/mol
InChI Key: PEMWFJDRWMEIJE-UHFFFAOYSA-N
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Description

4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids.

Scientific Research Applications

4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of target proteins or enzymes. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. These properties make it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F4O/c1-19-13-7-4-10(14(16,17)18)8-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3

InChI Key

PEMWFJDRWMEIJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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